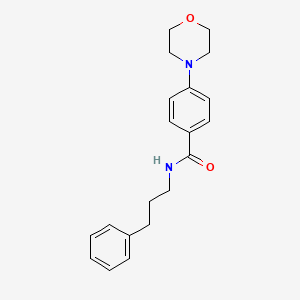![molecular formula C19H20N4O2S B4670682 4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(1,3-THIAZOL-2-YL)CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4670682.png)
4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(1,3-THIAZOL-2-YL)CYCLOHEXANE-1-CARBOXAMIDE
描述
4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(1,3-THIAZOL-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a quinazolinone core, a thiazole ring, and a cyclohexane carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(1,3-THIAZOL-2-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: The reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one.
Thiazole Ring Formation: The thiazole ring is introduced through a reaction involving isothiocyanates and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry approaches to minimize waste and energy consumption .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the quinazolinone core.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and cyclohexane carboxamide moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学研究应用
4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(1,3-THIAZOL-2-YL)CYCLOHEXANE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting kinases and other regulatory proteins.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(1,3-THIAZOL-2-YL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
- N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- 2,3-Dihydroquinazolinone derivatives
Uniqueness
4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(1,3-THIAZOL-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a quinazolinone core, a thiazole ring, and a cyclohexane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
4-[(4-oxoquinazolin-3-yl)methyl]-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-17(22-19-20-9-10-26-19)14-7-5-13(6-8-14)11-23-12-21-16-4-2-1-3-15(16)18(23)25/h1-4,9-10,12-14H,5-8,11H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETZDFUTADPAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-bromo-1H-pyrazol-1-yl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}acetamide](/img/structure/B4670613.png)
![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4670615.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4670618.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)prolinamide](/img/structure/B4670624.png)
![3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4670625.png)


![ethyl 2-{[(3-ethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4670652.png)
![3-methoxy-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4670654.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide](/img/structure/B4670661.png)
![N-(4-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4670663.png)


